1-Trityl-1H-imidazole-2-carbaldehyde
Overview
Description
1-Trityl-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C23H18N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. The trityl group (triphenylmethyl) attached to the imidazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives can interact with various biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
Imidazole derivatives are known to undergo various chemical reactions, including condensation with amino acids . This suggests that 1-Trityl-1H-imidazole-2-carbaldehyde may interact with its targets through similar mechanisms.
Result of Action
Safety data suggests that the compound may cause skin and eye irritation, and may also affect the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to avoid dust formation, inhalation, and contact with skin and eyes. The compound should be handled with personal protective equipment in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
1-Trityl-1H-imidazole-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, with some being covalent modifications while others are non-covalent interactions such as hydrogen bonding or hydrophobic interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating their activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant response. High doses of the compound can lead to toxicity, affecting various organs and systems in the body .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to a buildup of certain metabolites. Additionally, it can affect the activity of cofactors, altering their availability and function in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. For instance, it may be transported into cells by specific membrane transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate its distribution within tissues, affecting its overall activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Trityl-1H-imidazole-2-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1H-imidazole-2-carboxaldehyde with triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the trityl-protected imidazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Trityl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trityl group can be removed under acidic conditions, allowing for further functionalization of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products Formed:
Oxidation: 1-Trityl-1H-imidazole-2-carboxylic acid.
Reduction: 1-Trityl-1H-imidazole-2-methanol.
Substitution: 1H-imidazole-2-carbaldehyde.
Scientific Research Applications
1-Trityl-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of advanced materials and as a precursor for functionalized imidazole derivatives.
Comparison with Similar Compounds
1H-Imidazole-2-carboxaldehyde: Lacks the trityl group, making it less stable and reactive.
1-Trityl-1H-imidazole-4-carboxaldehyde: Similar structure but with the aldehyde group at the 4-position, leading to different reactivity and applications.
1-Trityl-1H-imidazole-2-methanol: A reduced form of the aldehyde, used in different synthetic pathways.
Uniqueness: 1-Trityl-1H-imidazole-2-carbaldehyde is unique due to the presence of both the trityl protecting group and the aldehyde functional group. This combination provides stability and versatility, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
1-tritylimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-18-22-24-16-17-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVILFCVZUELEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347140 | |
Record name | 1-Trityl-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67478-50-6 | |
Record name | 1-Trityl-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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